molecular formula C8H8ClN5 B13299847 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine

1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13299847
M. Wt: 209.63 g/mol
InChI Key: QRUDKMCKGDGTIK-UHFFFAOYSA-N
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Description

1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine (CAS: 1708400-87-6) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a (3-chloropyridin-4-yl)methyl group at position 1. Its molecular formula is C₉H₉ClN₄ (molecular weight: 224.65 g/mol) . The chlorine atom on the pyridine ring and the triazole-amine backbone contribute to its electronic and steric properties, making it a candidate for agrochemical or pharmaceutical applications.

Properties

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

1-[(3-chloropyridin-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C8H8ClN5/c9-7-3-11-2-1-6(7)4-14-5-8(10)12-13-14/h1-3,5H,4,10H2

InChI Key

QRUDKMCKGDGTIK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN2C=C(N=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The chloropyridine moiety can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the chloropyridine moiety.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the chloropyridine moiety.

Scientific Research Applications

1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and chloropyridine moiety can bind to enzymes or receptors, inhibiting their activity or altering their function. This can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

Triazole Derivatives with Aryl/Alkyl Substituents
Compound Name Substituent on Triazole Key Features References
Target Compound (3-Chloropyridin-4-yl)methyl Chloropyridine enhances electron-withdrawing effects; amine allows functionalization.
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-amine (HCl salt) (2,4-Dichlorophenyl)methyl Bulky dichlorophenyl group increases lipophilicity; potential pesticidal use.
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine (3-Bromopyridin-2-yl)methyl Bromine vs. chlorine alters reactivity; 1,2,4-triazole isomer affects binding.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine 3,5-Bis(trifluoromethyl)phenyl Strong electron-withdrawing CF₃ groups improve metabolic stability.

Key Observations :

  • Chloropyridyl vs.
  • Triazole Isomerism : 1,2,3-Triazole (target) vs. 1,2,4-triazole () alters nitrogen positioning, impacting hydrogen-bonding networks and biological target interactions.

Functional Group Modifications

Amine vs. Nitro or Ester Groups
Compound Name Functional Group on Triazole Applications/Reactivity References
Target Compound -NH₂ at C4 Versatile intermediate for derivatization (e.g., acylation).
N-Methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine -NO₂ at C3 of triazole Nitro group enhances electrophilicity; used in explosives or antibiotics.
Ethyl 1-(6-chloro-3-pyridylmethyl)-1H-1,2,3-triazole-4-carboxylate -COOEt at C4 Ester group increases hydrophobicity; agrochemical lead.

Key Observations :

  • Amine Group : Enables hydrogen bonding and further chemical modifications, unlike nitro or ester groups, which limit reactivity .

Physicochemical Comparisons

Property Target Compound 1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine S1 ()
Molecular Weight 224.65 g/mol ~231.7 g/mol (C₁₂H₁₄ClN₃) 245.16 g/mol (C₁₀H₇F₆N₄)
LogP (Predicted) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity due to benzyl/dimethyl groups) ~2.1 (CF₃ groups balance polarity)
Solubility Moderate in polar solvents Low due to aromatic/alkyl substituents Low (CF₃ groups reduce polarity)

Key Observations :

  • The chloropyridyl group in the target compound provides moderate lipophilicity, making it suitable for both aqueous and lipid environments.

Biological Activity

1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, characterized by its unique structural features that combine a triazole ring with a chloropyridine moiety. This combination has been linked to various biological activities, including antibacterial, antifungal, and anticancer properties. The compound's molecular formula is C9H9ClN4C_9H_9ClN_4, and it has garnered attention in medicinal chemistry for its potential therapeutic applications.

Synthesis

The synthesis of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine typically involves cycloaddition reactions, particularly the Huisgen 1,3-dipolar cycloaddition. This method allows for the formation of the triazole ring through the reaction of an azide with an alkyne. The chloropyridine moiety can be introduced via nucleophilic substitution reactions. Various synthetic routes have been explored to optimize yield and purity, which are crucial for subsequent biological evaluations .

Antimicrobial Activity

Research indicates that 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine exhibits significant antimicrobial properties. Triazole derivatives are known to inhibit cytochrome P450 enzymes in fungi, making them effective against fungal infections. Studies have shown that compounds with similar structures can effectively inhibit growth against a range of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

Microorganism Activity
Staphylococcus aureusInhibition observed
Candida albicansInhibition observed
Escherichia coliModerate activity
Pseudomonas aeruginosaVariable activity

Anticancer Activity

The anticancer potential of 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine has been highlighted through various studies. Compounds in the triazole class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The presence of the chloropyridine moiety may enhance its interaction with biological targets involved in cancer progression .

The mechanism of action for 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine involves binding to specific enzymes or receptors within microbial cells or cancer cells. This binding can inhibit critical biological pathways necessary for cell survival and replication. For instance, triazole compounds often interfere with fungal sterol biosynthesis by inhibiting lanosterol demethylase, a key enzyme in the ergosterol biosynthetic pathway .

Case Studies

Several studies have evaluated the biological activity of triazole derivatives similar to 1-[(3-Chloropyridin-4-YL)methyl]-1H-1,2,3-triazol-4-amine:

  • Antifungal Study : A study demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans, with IC50 values significantly lower than traditional antifungals .
  • Anticancer Evaluation : Another research focused on a series of triazole compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted that modifications on the triazole ring could enhance anticancer efficacy .

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